

A Technical Guide to 2,3-Dihydroxypropanenitrile (Glyceronitrile)

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Compound of Interest

Compound Name: 2,3-Dihydroxypropanenitrile

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Abstract

This technical guide provides a comprehensive overview of **2,3-dihydroxypropanenitrile**, also known as glyceronitrile. The document details its chemical and physical properties, synthesis methodologies, and known biological roles. Particular emphasis is placed on its potential, though currently underexplored, applications in drug development and as a precursor in pharmaceutical synthesis. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the chemical and biomedical fields.

Introduction

2,3-Dihydroxypropanenitrile, systematically named according to IUPAC nomenclature, is an organic compound featuring a nitrile group and two hydroxyl groups. Its structure lends it a unique combination of reactivity and polarity, making it a molecule of interest in various chemical and biological contexts. While its role in prebiotic chemistry and plant biology as a seed germination stimulant has been noted, its potential in medicinal chemistry and drug development remains an area ripe for exploration. This guide aims to provide a detailed technical summary of the current knowledge on **2,3-dihydroxypropanenitrile**.

Chemical and Physical Properties



A summary of the key chemical and physical properties of **2,3-dihydroxypropanenitrile** is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of **2,3-Dihydroxypropanenitrile**[1]

Property	Value
IUPAC Name	2,3-dihydroxypropanenitrile
Synonyms	Glyceronitrile
CAS Number	69470-43-5
Molecular Formula	C ₃ H ₅ NO ₂
Molecular Weight	87.08 g/mol
Appearance	Data not available
Boiling Point	Data not available
Melting Point	Data not available
Solubility	Data not available
LogP	-1.3
SMILES	C(C(C#N)O)O
InChI	InChI=1S/C3H5NO2/c4-1-3(6)2-5/h3,5-6H,2H2
InChlKey	GLZDDCMPOSSPQC-UHFFFAOYSA-N

Synthesis of 2,3-Dihydroxypropanenitrile

Detailed experimental protocols for the synthesis of **2,3-dihydroxypropanenitrile** are not extensively reported in publicly available literature. However, its synthesis can be inferred from the general principles of cyanohydrin formation, which involves the reaction of a carbonyl compound with a cyanide source.



General Experimental Protocol for Cyanohydrin Synthesis

A plausible synthetic route to **2,3-dihydroxypropanenitrile** involves the reaction of glyceraldehyde with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), under acidic conditions, or with trimethylsilyl cyanide (TMSCN) followed by hydrolysis. The following is a generalized protocol based on known cyanohydrin synthesis methods.

Materials:

- Glyceraldehyde
- Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)
- An appropriate solvent (e.g., water, ethanol, or a mixture)
- Acid (e.g., acetic acid or hydrochloric acid for KCN method)
- · Quenching solution
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Conceptual):

- Reaction Setup: A solution of glyceraldehyde is prepared in a suitable solvent in a reaction
 vessel equipped with a stirrer and maintained at a controlled temperature (typically cooled in
 an ice bath).
- Cyanide Addition:
 - For KCN/NaCN: A solution of the cyanide salt is added dropwise to the glyceraldehyde solution. The pH is carefully controlled by the addition of an acid to generate hydrocyanic acid (HCN) in situ.
 - For TMSCN: Trimethylsilyl cyanide is added to the glyceraldehyde solution, often in the presence of a Lewis acid catalyst.







- Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup:
 - Once the reaction is complete, the reaction mixture is quenched.
 - The product is extracted into an organic solvent.
 - The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **2,3-dihydroxypropanenitrile** can be purified using techniques such as column chromatography or distillation.

The workflow for a generalized cyanohydrin synthesis is depicted in the following diagram:



Generalized Cyanohydrin Synthesis Workflow Preparation Reaction Reaction Complete Workup & Purification Quench Reaction Extract Product **Purify Product** Analysis

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Caption: Generalized workflow for the synthesis of a cyanohydrin.



Enzymatic Synthesis

The use of hydroxynitrile lyase (HNL) enzymes presents a green and highly stereoselective alternative for the synthesis of chiral cyanohydrins. HNLs catalyze the addition of HCN to aldehydes or ketones. An enzymatic synthesis of **2,3-dihydroxypropanenitrile** would involve the reaction of glyceraldehyde with a cyanide source in the presence of a suitable HNL. This method offers the potential for producing enantiomerically pure (R)- or (S)-glyceronitrile, depending on the specificity of the enzyme used.

Biological Activity and Potential Applications in Drug Development

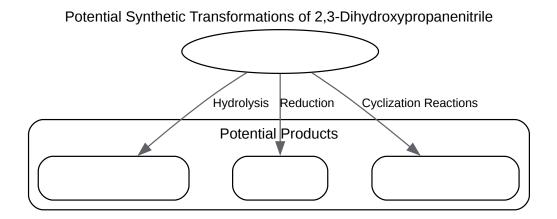
While **2,3-dihydroxypropanenitrile** is not currently a known active pharmaceutical ingredient (API), its structural motifs suggest several avenues for investigation in drug discovery and development.

Role as a Precursor in Pharmaceutical Synthesis

Nitrile-containing compounds are versatile intermediates in organic synthesis.[2][3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it a valuable synthon. **2,3-dihydroxypropanenitrile**, with its multiple functional groups, could serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

The potential synthetic utility of **2,3-dihydroxypropanenitrile** is illustrated in the following diagram:





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Caption: Potential synthetic pathways from **2,3-dihydroxypropanenitrile**.

Biological Activity

The most well-documented biological activity of **2,3-dihydroxypropanenitrile** is its role as a seed germination stimulant.[4] It is produced during the burning of plant material and, in the presence of water, slowly hydrolyzes to release cyanide.[4] At low concentrations, cyanide can act as a signaling molecule in plants, breaking seed dormancy.[4]

The metabolism of cyanohydrins in biological systems typically involves enzymatic or spontaneous decomposition to release hydrogen cyanide and the corresponding aldehyde or ketone.[5] The toxicity of cyanogenic compounds is primarily due to the release of cyanide, which is a potent inhibitor of cellular respiration.

Cytotoxicity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the cytotoxicity of **2,3-dihydroxypropanenitrile** on mammalian cells or its interaction with specific signaling pathways relevant to drug development. Any cytotoxic effects would likely be linked to the



intracellular release of cyanide. Further research is needed to investigate its potential pharmacological or toxicological profile.

Future Perspectives

2,3-Dihydroxypropanenitrile represents a molecule with untapped potential. For drug development professionals, its value may lie in its use as a versatile and chiral starting material for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical transformations.

For researchers and scientists, further investigation into the following areas is warranted:

- Development of robust and stereoselective synthetic protocols.
- Evaluation of its cytotoxicity and pharmacological activity in various cell-based and in vivo models.
- Exploration of its potential as a precursor for the synthesis of bioactive molecules.
- Investigation of its role, if any, in mammalian metabolic or signaling pathways.

Conclusion

This technical guide has summarized the current state of knowledge regarding **2,3-dihydroxypropanenitrile**. While its applications in drug development are not yet established, its chemical properties and known biological roles suggest that it is a compound worthy of further investigation. The information provided herein serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

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